Synthetic Yield Benchmarking: Vilsmeier-Haack Formylation Yield in 5-Chloro Pyrazole-4-carbaldehyde Synthesis
In the synthesis of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde, a closely related analog differing only at the N1-position (phenyl vs. H), the Vilsmeier-Haack formylation reaction using trichlorophosphate in DMF at 0-20°C followed by heating/reflux and silica gel column chromatography (hexane-ethyl acetate eluent) produced a yield of 79.1% . This yield provides a class-level benchmark for the synthetic accessibility of 5-chloro-3-trifluoromethylpyrazole-4-carbaldehydes via Vilsmeier-Haack methodology, with the unsubstituted N1-H analog (CAS 154357-44-5) expected to exhibit comparable or improved reactivity due to the absence of steric hindrance from an N1-aryl substituent [1].
| Evidence Dimension | Synthetic yield via Vilsmeier-Haack formylation |
|---|---|
| Target Compound Data | No direct yield data identified for CAS 154357-44-5; expected comparable to N1-phenyl analog |
| Comparator Or Baseline | 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde: 79.1% yield |
| Quantified Difference | Not directly quantified; class-level expectation of ≥75% yield for N1-H analog |
| Conditions | POCl3/DMF, 0-20°C for 1h, heating/reflux; purification via silica gel column chromatography with hexane-ethyl acetate |
Why This Matters
Establishes a validated synthetic route benchmark for procurement decisions where multi-step derivatization efficiency is a critical cost driver.
- [1] Tang XQ, Hu CM. A novel and practical method for the synthesis of 3-trifluoromethylated pyrazoles. Journal of the Chemical Society, Chemical Communications. 1994;(5):631-632. doi:10.1039/c39940000631. View Source
